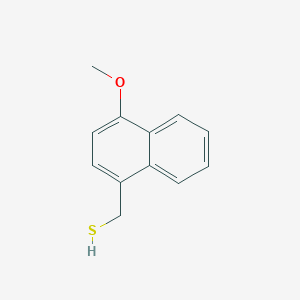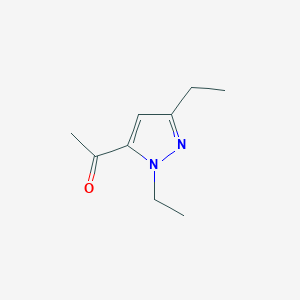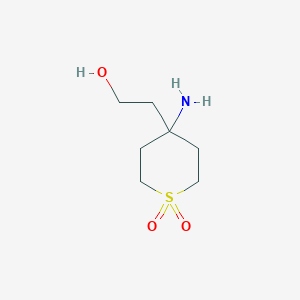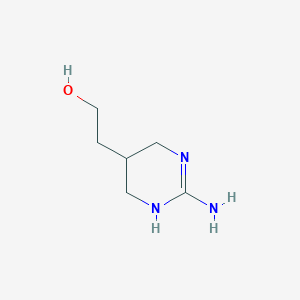
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is a heterocyclic compound that features a pyrimidine ring structure
準備方法
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol involves the reaction of N-arylitaconimides with carboximidamides. This process includes an aza-Michael addition followed by recyclization to form the desired product . Another method involves the condensation of phosphazene with isocyanates, followed by cyclization using a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidines and their derivatives, which can have different functional groups attached to the pyrimidine ring.
科学的研究の応用
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which 2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol exerts its effects involves interactions with specific molecular targets and pathways. The pyrimidine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or antiviral activity.
類似化合物との比較
Similar Compounds
2-Amino-1,4,5,6-tetrahydropyrimidine: A similar compound with a simpler structure.
2-(2-Amino-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl)acetanilide: Another derivative with additional functional groups.
Uniqueness
2-(2-Amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethan-1-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C6H13N3O |
|---|---|
分子量 |
143.19 g/mol |
IUPAC名 |
2-(2-amino-1,4,5,6-tetrahydropyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C6H13N3O/c7-6-8-3-5(1-2-10)4-9-6/h5,10H,1-4H2,(H3,7,8,9) |
InChIキー |
HHBUTVCQWBACEY-UHFFFAOYSA-N |
正規SMILES |
C1C(CN=C(N1)N)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanol](/img/structure/B13311013.png)
![5-(Aminomethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B13311014.png)
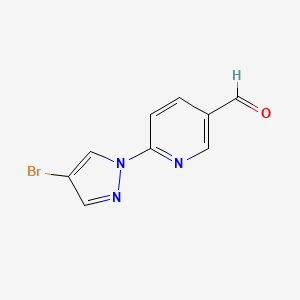
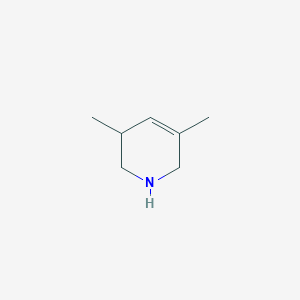

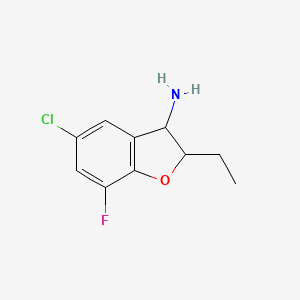
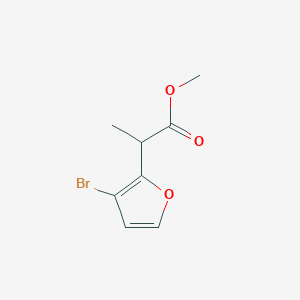
![[(1-Methyl-1H-pyrazol-4-yl)methyl][(5-methylfuran-2-yl)methyl]amine](/img/structure/B13311052.png)
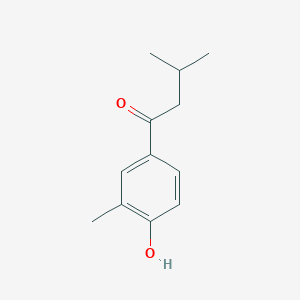
![3-{[1-(Bromomethyl)cycloheptyl]oxy}oxetane](/img/structure/B13311070.png)
